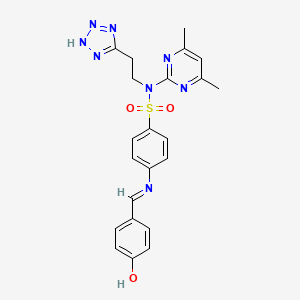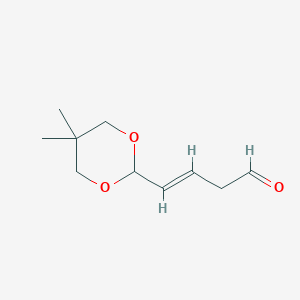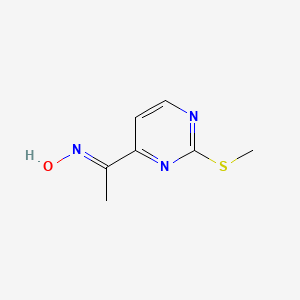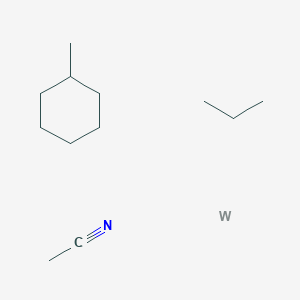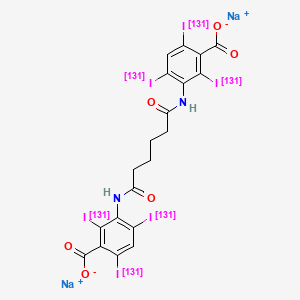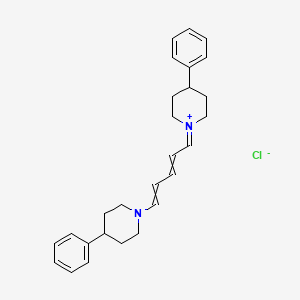
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Méthodes De Préparation
The synthesis of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of phenylacetonitrile with bis-(chloroethyl)methylamine hydrochloride in anhydrous ether with sodium amide at low temperatures. This reaction yields 1-methyl-4-cyano-4-phenylpiperidine, which can be further modified to obtain the desired compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions and minimize by-products .
Analyse Des Réactions Chimiques
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common reagents and conditions used in these reactions include organic solvents like toluene or benzene, and reaction temperatures ranging from -5°C to room temperature . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride involves its interaction with specific molecular targets and pathways. The compound can act as a neuromuscular blocking agent by interfering with the loading of acetylcholine into its storage vesicles, thereby impairing neurotransmission . This action is primarily pre-junctional, affecting the release of neurotransmitters at the neuromuscular junction .
Comparaison Avec Des Composés Similaires
1-(5-(4-Phenylpiperidino)-2,4-pentadienylidene)-4-phenylpiperidinium chloride can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: A base structure for various opioids like pethidine and loperamide.
2-(4-Phenylpiperidino) cyclohexanol: Known for its neuromuscular blocking activities.
Propriétés
Numéro CAS |
22966-89-8 |
|---|---|
Formule moléculaire |
C27H33ClN2 |
Poids moléculaire |
421.0 g/mol |
Nom IUPAC |
4-phenyl-1-[5-(4-phenylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine;chloride |
InChI |
InChI=1S/C27H33N2.ClH/c1-4-10-24(11-5-1)26-14-20-28(21-15-26)18-8-3-9-19-29-22-16-27(17-23-29)25-12-6-2-7-13-25;/h1-13,18-19,26-27H,14-17,20-23H2;1H/q+1;/p-1 |
Clé InChI |
RIAFEOJNYOXQED-UHFFFAOYSA-M |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)C=CC=CC=[N+]3CCC(CC3)C4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(Prop-2-en-1-ylimino)dimethanediyl]bis(phosphonic acid)](/img/structure/B13756698.png)

![2,4,6-Tris[[bis(2-hydroxypropyl)amino]methyl]phenol](/img/structure/B13756701.png)

![[2-(Tridecyloxy)ethoxy]acetic acid](/img/structure/B13756716.png)
